N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is a chemical compound with the molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol. It is categorized as an organic compound, specifically an amidine derivative, and is notable for its application in various scientific fields. The compound has a melting point range of 232–233 °C and is recognized as an irritant .
This compound is synthesized from the reaction of indazole derivatives with N,N-dimethylethanimidamide. It falls under the classification of heterocyclic compounds due to the presence of the indazole ring, which is a bicyclic structure containing both nitrogen and carbon atoms. The indazole moiety contributes to its biological activity, making it a subject of interest in medicinal chemistry .
The synthesis of N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide can be achieved through several methods. One common approach involves the reaction of 1H-indazole with N,N-dimethylformamide dimethyl acetal or related derivatives under controlled conditions.
Key steps in the synthesis include:
The molecular structure of N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide features:
The structural formula can be represented as follows:
The compound can be visualized through various chemical drawing software or databases like PubChem, which provide 3D models and detailed structural data .
N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are typically characterized by moderate yields and require careful control of reaction conditions to prevent degradation or unwanted side products .
The mechanism of action for N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is primarily studied in pharmacological contexts. The compound exhibits potential biological activities that may involve:
Research into its mechanism often employs biochemical assays to determine efficacy against specific targets .
These properties make it suitable for various applications in research and development settings .
N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide has several applications in scientific research:
Indazole derivatives represent a privileged scaffold in drug discovery due to their versatile pharmacological profiles and structural adaptability. The core structure consists of a benzene ring fused to a pyrazole ring, existing predominantly as the thermodynamically stable 1H-tautomer [7] [9]. This bicyclic system serves as the foundation for numerous therapeutic agents, including FDA-approved drugs such as the PARP inhibitor niraparib (ovarian cancer), the tyrosine kinase inhibitor pazopanib (renal cell carcinoma), and the anti-inflammatory agent benzydamine [5] [9]. The integration of indazole into drug design leverages its capacity for hydrogen bonding, π-stacking interactions, and metabolic stability, enabling high-affinity interactions with diverse biological targets. This section contextualizes the specific compound N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide within this broader landscape, focusing on its structural attributes and functional potential.
Table 1: Clinically Approved Indazole-Based Therapeutics
Drug Name | Therapeutic Category | Key Indication(s) |
---|---|---|
Niraparib | PARP Inhibitor | Ovarian, Breast, Prostate Cancers |
Pazopanib | Tyrosine Kinase Inhibitor | Renal Cell Carcinoma |
Benzydamine | Non-Steroidal Anti-Inflammatory | Oropharyngeal Inflammation |
Granisetron | 5-HT₃ Antagonist | Chemotherapy-Induced Nausea |
The exploration of indazole derivatives in pharmacology spans over five decades, accelerating significantly in the 21st century. Early research focused on natural indazole alkaloids like nigellicine and nigellidine isolated from Nigella sativa, which demonstrated anti-inflammatory and antioxidant properties [2] [7]. Synthetic efforts intensified in the 1980s with the development of benzydamine, marking the first indazole-based drug approved for clinical use. The 2000s witnessed a surge in oncology-focused indazole compounds, exemplified by niraparib (2017) and pazopanib (2009), which exploit the indazole core for kinase and DNA repair enzyme inhibition [9]. This evolution underscores a strategic shift from phenotypic screening to structure-based design, where the indazole motif serves as a versatile platform for optimizing target engagement and pharmacokinetic properties. Over 43 indazole derivatives have entered clinical trials or use, highlighting the scaffold’s enduring relevance in addressing unmet medical needs, particularly in oncology and inflammation [9].
The 1H-indazol-6-yl substituent in N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide confers distinct advantages for bioactivity and molecular recognition. Key features include:
These properties make the 1H-indazol-6-yl group a strategic anchor for designing inhibitors of protein-protein interactions and allosteric enzyme modulators.
The N,N-dimethylethanimidamide moiety [(CH₃)₂N-C(=NH)-] in this compound is a strategic functionalization with multifaceted roles in enhancing drug-like properties:
Table 2: Functional Attributes of Ethanimidamide Group in Drug Design
Property | Role in Target Engagement | Biological Advantage |
---|---|---|
Protonation State | Forms salt bridges with acidic residues | Enhances binding affinity (↓ Kd) |
Planarity | Facilitates π-stacking with aromatic residues | Improves selectivity for hydrophobic pockets |
Hydrogen-Bonding Capacity | Acts as dual H-bond donor/acceptor | Mimics nucleotide or peptide motifs |
Solubility Profile | Balances lipophilicity of fused ring systems | Optimizes bioavailability (↑ AUC) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9